molecular formula C9H13N3OS B7898661 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7898661
M. Wt: 211.29 g/mol
InChI Key: CFEKLRCUPFZBTM-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a pyrrolidin-3-ol moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidine: Similar structure but lacks the hydroxyl group.

    2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but with different substitution patterns on the pyrimidine ring.

Uniqueness: 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to the presence of both the methylthio group and the pyrrolidin-3-ol moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKLRCUPFZBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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